molecular formula C20H19NO4 B2686757 Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate CAS No. 847406-23-9

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate

Cat. No.: B2686757
CAS No.: 847406-23-9
M. Wt: 337.375
InChI Key: SQRDHYKGCUKSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has a unique molecular structure that makes it a subject of interest in scientific research.

Scientific Research Applications

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

    Target of Action

    Benzofuran compounds, such as “Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate”, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

    Biochemical Pathways

    Benzofuran compounds can interact with various biochemical pathways due to their diverse pharmacological activities . .

    Result of Action

    Benzofuran compounds in general have been shown to have strong biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to further reactions to introduce the m-tolylacetamido group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-24-20(23)19-18(15-9-4-5-10-16(15)25-19)21-17(22)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRDHYKGCUKSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.